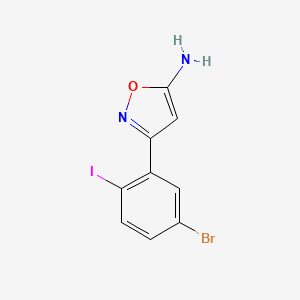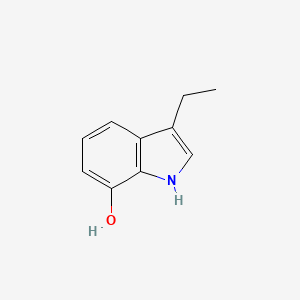![molecular formula C12H15N3O2 B13698425 (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, and a pivalate ester group.
Métodos De Preparación
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolopyrimidine core. The final step involves the esterification of the pyrrolopyrimidine with pivalic acid to form the pivalate ester .
Análisis De Reacciones Químicas
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate involves its interaction with specific molecular targets. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .
Comparación Con Compuestos Similares
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is used as a building block for the synthesis of various pharmaceuticals.
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Known for its use in medicinal chemistry and as a precursor for more complex molecules
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
pyrrolo[2,3-d]pyrimidin-7-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)11(16)17-8-15-5-4-9-6-13-7-14-10(9)15/h4-7H,8H2,1-3H3 |
Clave InChI |
LVKIESAXKFCFDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCN1C=CC2=CN=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


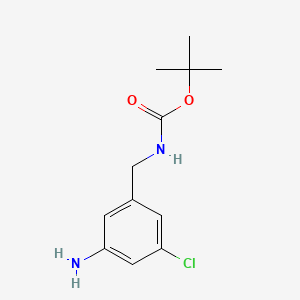
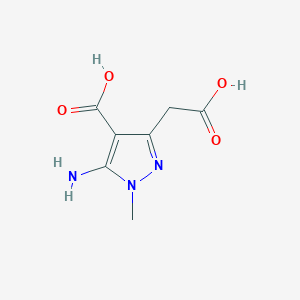
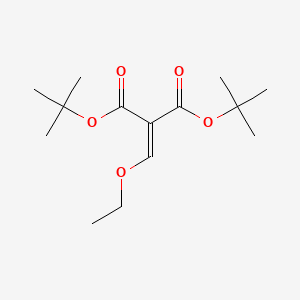
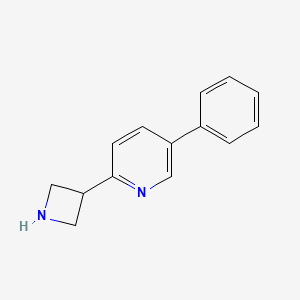
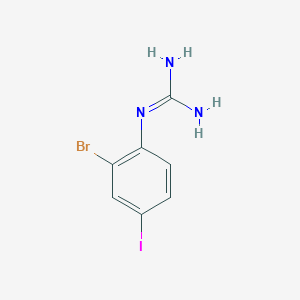
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

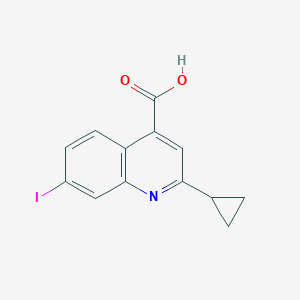
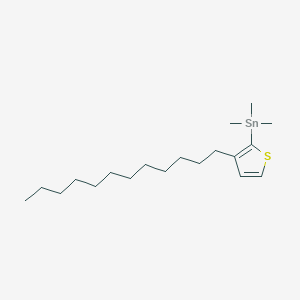
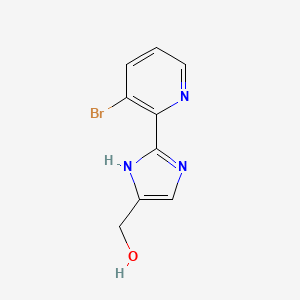
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
